4,7,10,13-Hexadecatetraenoic acid
CAS No.:
Cat. No.: VC1849731
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26O2 |
|---|---|
| Molecular Weight | 250.38 g/mol |
| IUPAC Name | (4E,7E,13E)-hexadeca-4,7,13-trienoic acid |
| Standard InChI | InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,9-10,12-13H,2,5-8,11,14-15H2,1H3,(H,17,18)/b4-3+,10-9+,13-12+ |
| Standard InChI Key | YCKJXDKTCUJPDD-ZRXPTQEJSA-N |
| Isomeric SMILES | CC/C=C/CCCC/C=C/C/C=C/CCC(=O)O |
| Canonical SMILES | CCC=CCCCCC=CCC=CCCC(=O)O |
Introduction
Chemical Structure and Properties
4,7,10,13-Hexadecatetraenoic acid is a polyunsaturated fatty acid characterized by its 16-carbon chain with four double bonds positioned at carbons 4, 7, 10, and 13 . The compound has a molecular formula of C16H24O2 and a molecular weight of 248.36 g/mol . The structure contains a carboxylic acid functional group at one end and a methyl group at the other end, connected by a carbon chain with strategically placed unsaturations.
The most significant structural characteristic of this compound is the configuration of its double bonds, which can exist in either cis (Z) or trans (E) conformations. The cis isomer, designated as (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, is more commonly found in biological systems and has been identified in various aquatic organisms .
Physical and Chemical Properties
The physical and chemical properties of 4,7,10,13-hexadecatetraenoic acid are primarily determined by its polyunsaturated structure. The presence of four double bonds contributes to the compound's relatively low melting point compared to saturated fatty acids of similar carbon chain length. This polyunsaturated structure also makes the compound susceptible to oxidation, particularly when exposed to air, light, or heat.
| Property | Value |
|---|---|
| Molecular Formula | C16H24O2 |
| Molecular Weight | 248.36 g/mol |
| Physical State | Liquid at room temperature |
| Solubility | Insoluble in water, soluble in organic solvents |
| IUPAC Name | (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid |
| CAS Registry Number | 29259-52-7 (for Z isomer) |
| Standard InChIKey | IVTCJQZAGWTMBZ-LTKCOYKYSA-N |
Isomeric Forms and Nomenclature
4,7,10,13-Hexadecatetraenoic acid exists in multiple isomeric forms, primarily differentiated by the configuration of double bonds. The scientific literature and chemical databases identify two main isomers: the all-cis (Z) isomer and the all-trans (E) isomer .
Cis (Z) Isomer
The cis isomer, formally named (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, is characterized by hydrogen atoms attached to the double-bonded carbons on the same side of the plane. This configuration creates distinctive bends or "kinks" in the carbon chain, significantly affecting the compound's three-dimensional structure and consequently its biological activity .
In biochemical literature, this isomer is often represented using omega (n) notation as 16:4(n-3), indicating a 16-carbon fatty acid with 4 double bonds, where the first double bond occurs at the third carbon counting from the methyl end .
Trans (E) Isomer
The trans isomer, (4E,7E,10E,13E)-hexadeca-4,7,10,13-tetraenoic acid, features hydrogen atoms on opposite sides of the double bond plane. This configuration results in a more linear molecular geometry compared to the cis isomer . The trans isomer is less commonly found in natural biological systems but is important in chemical synthesis and reference standards.
| Isomer | PubChem CID | CAS Number | Structural Characteristics |
|---|---|---|---|
| (4Z,7Z,10Z,13Z) | 5312433 | 29259-52-7 | All-cis double bonds creating kinked structure |
| (4E,7E,10E,13E) | 5282831 | 3209-28-7 | All-trans double bonds creating more linear structure |
Natural Sources and Biological Distribution
4,7,10,13-Hexadecatetraenoic acid has been identified in various aquatic organisms and algae, suggesting its importance in aquatic ecosystems and food chains. The compound's distribution in nature is primarily limited to specific organisms adapted to aquatic environments.
Aquatic Sources
The cis isomer of 4,7,10,13-hexadecatetraenoic acid has been documented in several marine and freshwater organisms:
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Daphnia galeata, a freshwater zooplankton species, where it functions as a metabolite .
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Various species of green algae from the genus Ulva, including Ulva fasciata, Ulva linza, and Ulva lactuca .
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Fish oils, which contain varying concentrations of this fatty acid alongside other polyunsaturated fatty acids .
Concentration in Fish Oils
A significant finding regarding 4,7,10,13-hexadecatetraenoic acid is its presence in commercially available fish oil supplements. Analytical studies using ultra-high pressure liquid chromatography coupled to Orbitrap mass spectrometry have detected concentrations ranging from 0.1 to 6.5 μM in five different commercial fish oil products . This discovery is particularly relevant considering the widespread use of fish oil supplements among cancer patients undergoing chemotherapy.
Biological Activities and Functions
The biological significance of 4,7,10,13-hexadecatetraenoic acid extends across several domains, from its fundamental role in membrane structure to its recently discovered impact on chemotherapy efficacy.
Cellular Functions
As a polyunsaturated fatty acid, 4,7,10,13-hexadecatetraenoic acid contributes to cellular membrane fluidity and permeability. The multiple double bonds create a characteristic molecular shape that affects how the compound interacts with other membrane components. Additionally, this fatty acid may serve as a precursor for bioactive lipid mediators involved in cellular signaling pathways.
Role as a Platinum-Induced Fatty Acid
One of the most significant discoveries regarding 4,7,10,13-hexadecatetraenoic acid is its classification as a platinum-induced fatty acid (PIFA). Research has shown that mesenchymal stem cells produce this compound in response to platinum-based chemotherapy drugs . This finding suggests a complex interaction between cancer treatments and endogenous lipid metabolism.
Role in Cancer Research and Chemotherapy
Recent research has uncovered a concerning role of 4,7,10,13-hexadecatetraenoic acid in cancer treatment outcomes, particularly in the context of chemotherapy resistance.
Chemotherapy Resistance Mechanism
A groundbreaking study identified 4,7,10,13-hexadecatetraenoic acid (16:4(n-3)) as a potent inducer of resistance to a broad spectrum of chemotherapeutic agents in mice . This fatty acid, along with 12-oxo-5,8,10-heptadecatrienoic acid (KHT), is produced by mesenchymal stem cells upon platinum stimulation. The study demonstrated that concentrations as low as 25 nM of purified 16:4(n-3) were sufficient to induce chemoresistance in experimental models .
Fish Oil Supplementation and Cancer Treatment
The discovery of 4,7,10,13-hexadecatetraenoic acid in fish oil supplements raises important clinical considerations. A survey conducted at the UMC Utrecht medical oncology department found that approximately 12% of cancer patients were using fish oil supplements, with 82% of these patients continuing supplementation during chemotherapy . This practice might inadvertently compromise treatment efficacy given the compound's role in chemoresistance.
| Treatment Condition | Relative Tumor Volume (%) |
|---|---|
| Cisplatin alone | 100% (reference) |
| Cisplatin + Fish Oil 1 | 222% |
| Cisplatin + Fish Oil 2 | 223% |
| Cisplatin + Fish Oil 3 | 246% |
| Fish Oil alone | No significant difference from untreated controls |
Analytical Methods and Identification
The accurate identification and quantification of 4,7,10,13-hexadecatetraenoic acid in biological samples and commercial products require sophisticated analytical techniques.
Chromatographic and Spectroscopic Methods
Ultra-high pressure liquid chromatography (UHPLC) coupled with Orbitrap mass spectrometry has proven effective for detecting and quantifying 4,7,10,13-hexadecatetraenoic acid in complex mixtures such as fish oil . This approach allows for high-resolution separation and precise mass determination, enabling the differentiation of this compound from structurally similar fatty acids.
Molecular Identification Markers
Several molecular identifiers facilitate the unambiguous identification of 4,7,10,13-hexadecatetraenoic acid isomers in chemical databases and scientific literature:
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Standard InChI: InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12-
Derivatives and Related Compounds
Several derivatives of 4,7,10,13-hexadecatetraenoic acid have been synthesized and studied for research purposes.
Methyl Ester Derivative
The methyl ester of 4,7,10,13-hexadecatetraenoic acid, specifically methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate, is a common derivative used in analytical chemistry and lipid research. This compound has a molecular formula of C17H26O2 and a molecular weight of 262.4 g/mol. The esterification process, which typically involves the reaction of the parent fatty acid with methanol, results in a compound with altered physical properties while preserving the characteristic polyunsaturated structure.
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